2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid
Description
2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) bridge connecting a 2-oxoethyl group and a 4-(difluoromethoxy)phenyl substituent. The difluoromethoxy group (-OCF₂H) introduces both lipophilicity and electron-withdrawing properties, which may enhance metabolic stability and membrane permeability compared to simpler alkoxy groups.
Properties
IUPAC Name |
2-[2-[4-(difluoromethoxy)phenyl]-2-oxoethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O4S/c17-16(18)22-11-7-5-10(6-8-11)13(19)9-23-14-4-2-1-3-12(14)15(20)21/h1-8,16H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFOBBFGDYGQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate:
Attachment of the Sulfanyl Group: The intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Benzoic Acid Moiety: The final step involves the coupling of the intermediate with a benzoic acid derivative under appropriate reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of benzoic acid, including this compound, may exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The difluoromethoxy group is believed to enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert therapeutic effects.
- Anti-inflammatory Properties : Compounds containing sulfanyl groups have been reported to exhibit anti-inflammatory effects. This compound may be investigated for its potential to modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.
- Enzyme Inhibition : The structural features of 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid suggest potential as an enzyme inhibitor. Enzyme inhibition studies are crucial for drug development, particularly in targeting specific pathways involved in disease progression.
Materials Science Applications
- Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis. Its functional groups may allow for incorporation into polymer chains, potentially leading to materials with enhanced thermal stability or mechanical properties.
- Coatings and Adhesives : Due to its reactive nature, this compound may find applications in the formulation of coatings and adhesives that require specific bonding characteristics or resistance to environmental degradation.
Agricultural Chemistry Applications
- Pesticide Development : The unique chemical structure could be explored for developing new pesticides or herbicides. Compounds with similar functionalities have been shown to possess bioactivity against various pests and pathogens.
- Plant Growth Regulators : Investigating the effects of this compound on plant growth could yield new insights into agricultural practices, particularly in enhancing crop yields or resistance to diseases.
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry explored various benzoic acid derivatives for their anticancer properties, highlighting the potential of compounds like this compound in targeting specific cancer cell lines.
- Inflammation Modulation Research : Research conducted by a team at a prominent university demonstrated that sulfanyl-containing compounds could effectively reduce inflammation markers in vitro, providing a basis for further investigation into this compound's therapeutic potential.
- Agricultural Application Trials : Field trials assessing the efficacy of novel compounds derived from benzoic acid structures showed promising results in pest control and crop health improvement, suggesting practical applications for this compound in agriculture.
Mechanism of Action
The mechanism of action of 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or modulation of protein function. The benzoic acid moiety can interact with various receptors or enzymes, contributing to its overall biological activity .
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Withdrawing vs. Methyl groups (e.g., ) enhance solubility but may reduce metabolic stability due to easier oxidation.
- Heterocyclic Modifications: Compounds with fused rings (e.g., quinoline or benzothienopyrimidinone ) exhibit enhanced aromatic interactions, which could improve binding to hydrophobic enzyme pockets.
Pharmacokinetic Considerations :
- The target compound’s sulfanyl bridge (-S-) may slow hydrolysis compared to ester or amide linkages, prolonging bioavailability.
Biological Activity
2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including the difluoromethoxy group and a thioether linkage, suggest various pharmacological applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The compound's molecular formula is CHFOS, with a molecular weight of approximately 335.34 g/mol. The presence of the difluoromethoxy group enhances its chemical reactivity, potentially influencing its interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Anticancer Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds containing difluoromethoxy groups have been linked to enhanced antimicrobial effects.
- Enzyme Modulation : Evidence suggests involvement in modulating key enzymatic pathways related to protein degradation and autophagy.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-7-methylbenzothieno[2,3-d]pyrimidin-4-one | Fluorinated benzothieno-pyrimidine | Anticancer |
| 4-(Difluoromethoxy)aniline | Difluoromethoxy group | Antimicrobial |
| Benzothiazole derivatives | Heterocyclic core | Anticancer and anti-inflammatory |
This table illustrates the diversity of biological activities associated with similar compounds, highlighting the potential of this compound.
Case Studies and Research Findings
- Anticancer Studies : A study focusing on benzoic acid derivatives demonstrated that certain compounds could significantly inhibit cancer cell growth through apoptosis induction. Specifically, compounds with a similar scaffold to our target compound showed promising results against various cancer cell lines, including Hep-G2 and A2058 .
- Antimicrobial Evaluation : In vitro tests have shown that derivatives containing the difluoromethoxy group exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic processes.
- Enzyme Activity Modulation : Research has indicated that certain benzoic acid derivatives can activate proteasomal pathways, enhancing protein degradation mechanisms in cells. This effect is particularly relevant in aging models where proteostasis is compromised .
Q & A
Q. How can researchers optimize the synthesis of 2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as solvent choice, temperature, and catalyst loading. For example, highlights a method for synthesizing phenacyl benzoate derivatives using potassium carbonate in dimethylformamide (DMF) at room temperature, achieving a 93.5% yield . Similar protocols can be adapted for the target compound by exploring nucleophilic substitution between a thiol-containing benzoic acid derivative and a brominated ketone intermediate. Purification via recrystallization (e.g., ethanol, as in ) or column chromatography can enhance purity. Monitoring reaction progress with TLC or HPLC is critical to identify optimal stopping points.
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR can verify the presence of the difluoromethoxy group (δ ~80-85 ppm for F coupling) and the sulfanyl linkage (δ ~2.5-3.5 ppm for S–CH) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as used in for a related compound) resolves bond lengths and angles, particularly for the sulfanyl and ketone groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy.
Q. How should researchers assess the compound’s stability under physiological conditions for biological studies?
- Methodological Answer : Stability assays in PBS (pH 7.4) or simulated gastric fluid (pH 1.2-3.0) at 37°C over 24–72 hours, analyzed via HPLC or LC-MS, can detect degradation products (e.g., hydrolysis of the sulfanyl or difluoromethoxy groups) . emphasizes the influence of fluorine on stability, suggesting that electron-withdrawing groups like difluoromethoxy may enhance resistance to oxidative degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding). To address this:
- Dose-Response Curves : Validate activity across multiple concentrations.
- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorometric) with cell-based viability assays (e.g., MTT).
- Metabolic Stability Testing : Use liver microsomes () to assess if rapid metabolism in cell-based systems reduces apparent activity .
Q. How can computational methods guide the design of derivatives with enhanced target binding?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s sulfanyl-benzoic acid moiety and target proteins (e.g., enzymes with thiol-reactive active sites).
- QSAR Modeling : Correlate substituent effects (e.g., difluoromethoxy vs. methoxy) with bioactivity data to predict optimized derivatives .
Q. What advanced techniques characterize the compound’s reactivity in catalytic or photochemical applications?
- Methodological Answer :
- Electrochemical Analysis : Cyclic voltammetry can identify redox-active sites (e.g., the ketone group).
- UV-Vis Spectroscopy : Monitor photostability or photoactivation potential, as seen in ’s discussion of photo-removable protecting groups .
- EPR Spectroscopy : Detect radical intermediates formed under light or catalytic conditions.
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly between laboratories using the same protocol?
- Methodological Answer : Variations often stem from subtle differences in reagent purity, solvent dryness, or reaction atmosphere. For example, ’s synthesis of a fluorophenyl derivative required strict anhydrous conditions to prevent ketone hydrolysis . Reproducibility can be improved by:
- Standardizing Reagents : Use freshly distilled DMF or rigorously dried solvents.
- Controlling Oxygen/Moisture : Conduct reactions under nitrogen/argon.
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer : The compound’s solubility profile is influenced by its sulfanyl (hydrophobic) and benzoic acid (hydrophilic) groups. Conflicting data may arise from pH-dependent ionization of the carboxylic acid. For example:
- pH Adjustment : Solubility in water increases at pH > pKa (~4.2 for benzoic acid).
- Co-Solvent Systems : Use DMSO-water mixtures () to balance polarity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
